molecular formula C18H19N3O3 B5603097 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine

Cat. No. B5603097
M. Wt: 325.4 g/mol
InChI Key: NTOPHDBXYBJYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. MNPA is a piperazine derivative that has been synthesized through various methods.

Mechanism of Action

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin and dopamine. The compound has been shown to bind to the serotonin transporter, which regulates the uptake of serotonin in the brain. This compound has also been shown to bind to the sigma-1 receptor, which plays a role in various physiological processes such as cell survival and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity in the brain. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have antinociceptive effects, which may be due to its modulation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity and well-established synthesis methods. The compound has also been studied extensively in various animal models, which provides a basis for further research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine, including its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to elucidate the exact mechanism of action of this compound and its potential side effects. Additionally, the synthesis of this compound derivatives may provide new insights into its pharmacological properties. Overall, this compound has the potential to be a valuable tool for scientific research and may have therapeutic applications in the future.

Synthesis Methods

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has been synthesized through various methods, including the reaction of 1-(4-methyl-3-nitrophenyl)piperazine with benzoyl chloride. Another method involves the reaction of 1-(4-methyl-3-nitrophenyl)piperazine with phenyl isocyanate. The synthesis of this compound has been reported in several scientific research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has been studied for its potential pharmacological properties, including its activity as an antidepressant, anxiolytic, and antinociceptive agent. The compound has been shown to bind to various receptors in the brain, including the serotonin transporter and the sigma-1 receptor. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-7-8-15(13-17(14)21(23)24)18(22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPHDBXYBJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.